molecular formula C11H15NO2 B13909778 (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid

(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid

Cat. No.: B13909778
M. Wt: 193.24 g/mol
InChI Key: LRMMWNSBHJFPEE-JTQLQIEISA-N
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Description

(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center at the third carbon, making it optically active. The compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 2,4-dimethylphenyl substituent on the third carbon. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:

    Formation of the Chiral Center: This can be achieved through asymmetric hydrogenation or chiral auxiliary-based methods.

    Introduction of the 2,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a suitable electrophile.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques are often employed to achieve the desired stereochemistry. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Condensation: The amino group can participate in condensation reactions to form amides, imines, or Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.

    Condensation: Reagents like acetic anhydride, formaldehyde, and various amines are used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, halogenated compounds, and various amide or imine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a model amino acid in studies of protein structure and function.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-phenylpropanoic acid: Lacks the 2,4-dimethyl substituents on the aromatic ring.

    (3S)-3-amino-3-(4-methylphenyl)propanoic acid: Contains a single methyl group at the para position of the aromatic ring.

    (3S)-3-amino-3-(2,6-dimethylphenyl)propanoic acid: Has methyl groups at the ortho positions of the aromatic ring.

Uniqueness

The presence of the 2,4-dimethyl substituents on the aromatic ring of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

LRMMWNSBHJFPEE-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)N)C

Origin of Product

United States

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